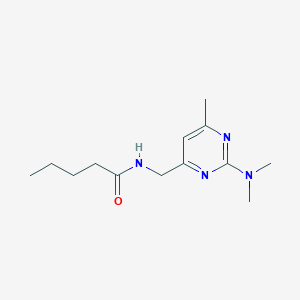

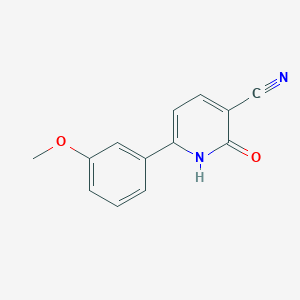

![molecular formula C18H17NO6S2 B2571900 Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate CAS No. 2097920-51-7](/img/structure/B2571900.png)

Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate, also known as compound 1, is a novel sulfonamide derivative that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways : Research has shown that compounds containing furan and thiophene moieties can be synthesized through various chemical reactions, including aldol-type reactions and intramolecular Friedel-Crafts reactions. These synthetic routes are crucial for preparing indenothiophenes and indenofurans with acrylic acid units, demonstrating the compound's versatility in chemical synthesis (Jeon & Lee, 2008).

Regiocontrolled Synthesis : The regiocontrolled synthesis of γ-hydroxybutenolides from 2-thiophenyl-substituted furans through photooxygenation shows the precision achievable in modifying furan and thiophene derivatives for specific chemical properties and applications (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Metal-Free Synthesis : The development of metal-free synthesis methods for polysubstituted pyrroles using surfactants in aqueous media highlights the environmental friendliness and efficiency of producing complex organic compounds, including those related to "Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate" (Kumar, Rāmānand, & Tadigoppula, 2017).

Potential Applications

Renewable Materials : Studies on the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans for the production of bio-based materials, like biobased terephthalic acid precursors, indicate potential applications of furan derivatives in creating sustainable materials (Pacheco, Labinger, Sessions, & Davis, 2015).

Photophysical Properties : The synthesis and investigation of photophysical properties of compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate reveal how modifications to furan and thiophene moieties can influence quantum yields and excited-state behaviors, suggesting applications in optoelectronics and sensing technologies (Kim et al., 2021).

Electrochemical Applications : Research on electrochromic conducting polymers formed via the electrochemical polymerization of thiophene-based monomers indicates potential applications in smart windows, displays, and other electrochromic devices (Sotzing, Reynolds, & Steel, 1996).

Properties

IUPAC Name |

methyl 4-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-9-25-11-14)16-3-2-10-26-16/h2-11,19,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKFNFXYWQMEPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

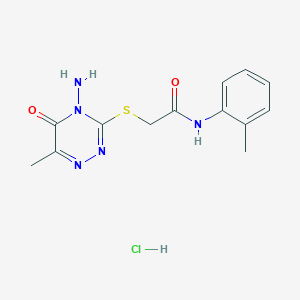

![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2571818.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2571819.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2571821.png)

![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2571830.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2571833.png)

![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)

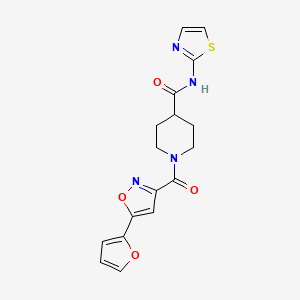

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)